molecular formula C6H6S3 B14739443 1,3,5-Trithiane, 2,4,6-tris(methylene)- CAS No. 10578-59-3

1,3,5-Trithiane, 2,4,6-tris(methylene)-

Cat. No.: B14739443
CAS No.: 10578-59-3
M. Wt: 174.3 g/mol
InChI Key: LUMQOUCDESMXGC-UHFFFAOYSA-N
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Description

1,3,5-Trithiane, 2,4,6-tris(methylene)- is a chemical compound with the formula (CH₂S)₃. It is a heterocyclic compound that consists of a six-membered ring with alternating methylene bridges and thioether groups. This compound is the cyclic trimer of thioformaldehyde, which is otherwise unstable. It is known for its applications in organic synthesis as a masked source of formaldehyde .

Preparation Methods

1,3,5-Trithiane, 2,4,6-tris(methylene)- is typically prepared by treating formaldehyde with hydrogen sulfide. The reaction conditions involve the use of an acidic catalyst to facilitate the formation of the cyclic trimer. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1,3,5-Trithiane, 2,4,6-tris(methylene)- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Trithiane, 2,4,6-tris(methylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(methylene)- involves its ability to act as a masked source of formaldehyde. Upon deprotonation with organolithium reagents, it forms a lithium derivative that can undergo further reactions to release formaldehyde. This property makes it valuable in organic synthesis .

Comparison with Similar Compounds

1,3,5-Trithiane, 2,4,6-tris(methylene)- can be compared with other similar compounds such as:

    2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: This compound is the trimer of thioacetone and has similar structural features but different reactivity.

    Thioformaldehyde trimer: Another cyclic trimer of thioformaldehyde with similar properties.

    Trimethylene trisulfide: A related compound with similar sulfur-containing ring structures.

These comparisons highlight the unique reactivity and applications of 1,3,5-Trithiane, 2,4,6-tris(methylene)- in various fields of research and industry.

Properties

CAS No.

10578-59-3

Molecular Formula

C6H6S3

Molecular Weight

174.3 g/mol

IUPAC Name

2,4,6-trimethylidene-1,3,5-trithiane

InChI

InChI=1S/C6H6S3/c1-4-7-5(2)9-6(3)8-4/h1-3H2

InChI Key

LUMQOUCDESMXGC-UHFFFAOYSA-N

Canonical SMILES

C=C1SC(=C)SC(=C)S1

Origin of Product

United States

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